4-Chloro-2,6-bis(trifluoromethyl)pyrimidine
Description
The exact mass of the compound this compound, 97% is 249.9732447 g/mol and the complexity rating of the compound is 227. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2,6-bis(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF6N2/c7-3-1-2(5(8,9)10)14-4(15-3)6(11,12)13/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAXSFCARCIQEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624875 | |
| Record name | 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
779-86-2 | |
| Record name | 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine: A Predictive and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine, a compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document serves as a comprehensive resource for researchers, offering predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in the analysis of structurally analogous compounds and fundamental spectroscopic principles. This guide also outlines the experimental methodologies and rationale crucial for the acquisition and interpretation of high-quality spectroscopic data for this and similar fluorinated heterocyclic compounds.
Introduction: The Significance of Spectroscopic Analysis
This compound is a highly functionalized heterocyclic compound. The pyrimidine core is a key scaffold in numerous biologically active molecules, and the presence of a chlorine atom and two trifluoromethyl groups imparts unique electronic properties and potential for further chemical modification. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, which are critical steps in any drug discovery or materials science workflow. This guide provides a foundational understanding of the expected spectroscopic signatures of this molecule, enabling researchers to anticipate and interpret experimental results.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.
2.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is predicted to be the simplest, showing a single signal for the lone proton on the pyrimidine ring.
-
Predicted Chemical Shift (δ): The proton at the C5 position is expected to resonate as a singlet in the aromatic region, likely between δ 7.5 and 8.5 ppm . The electron-withdrawing nature of the adjacent nitrogen atoms, the chlorine atom, and the two trifluoromethyl groups will significantly deshield this proton, shifting it downfield. For comparison, the proton in the structurally related 4,6-dichloro-2-(trifluoromethyl)pyrimidine is consistent with this predicted range[1].
2.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a carbon "fingerprint" of the molecule. Due to the presence of fluorine, carbon signals will exhibit coupling (J-coupling) with the ¹⁹F nuclei.
| Predicted Chemical Shift (δ, ppm) | Carbon Position | Multiplicity (due to ¹⁹F coupling) | Rationale |
| ~160-165 | C2, C6 | Quartet | These carbons are directly attached to the trifluoromethyl groups and will be significantly deshielded. The signal will be split into a quartet by the three fluorine atoms of the attached CF₃ group. |
| ~150-155 | C4 | Singlet | The carbon bearing the chlorine atom will be deshielded, though typically less so than carbons attached to more electronegative fluorine atoms. |
| ~120-125 | C5 | Singlet or small multiplet | This carbon is attached to a proton and will appear in the aromatic region. It may show small long-range coupling to the trifluoromethyl groups. |
| ~118-122 | CF₃ | Quartet | The carbon of the trifluoromethyl group will be highly deshielded and will appear as a quartet due to the three attached fluorine atoms. |
2.1.3. ¹⁹F NMR Spectroscopy
¹⁹F NMR is a crucial technique for characterizing fluorinated compounds. The two trifluoromethyl groups in the target molecule are chemically equivalent, which will simplify the spectrum.
-
Predicted Chemical Shift (δ): A single, sharp singlet is expected for the six equivalent fluorine atoms of the two trifluoromethyl groups. The chemical shift is predicted to be in the range of δ -60 to -70 ppm (relative to CFCl₃). This prediction is based on data for similar trifluoromethyl-substituted pyrimidines and pyridines[2][3]. The electron-withdrawing pyrimidine ring influences the shielding of the fluorine nuclei.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is essential for accurate structural confirmation.
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free of residual water.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
¹H NMR: Acquire a standard one-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR: A simple one-pulse experiment is usually sufficient. Proton decoupling is generally not necessary unless specific through-space interactions are being investigated.
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by strong absorptions from the C-F bonds and vibrations of the pyrimidine ring.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |
| 1550-1600 | C=C and C=N stretching | These are characteristic stretching vibrations of the aromatic pyrimidine ring[4]. |
| 1100-1400 | C-F stretching | Strong, broad absorptions in this region are a hallmark of trifluoromethyl groups[4]. |
| 1000-1050 | Pyrimidine ring breathing | This is a characteristic vibration of the entire pyrimidine ring system. |
| 700-800 | C-Cl stretching | A moderate to strong absorption in this region is expected for the carbon-chlorine bond. |
Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)
ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
2.3.1. Molecular Ion (M⁺)
The molecular ion peak is expected to be observed, and its isotopic pattern will be characteristic of a molecule containing one chlorine atom.
-
Predicted m/z: The nominal mass of the molecular ion (for the most abundant isotopes ¹²C, ¹H, ¹⁴N, ¹⁹F, ³⁵Cl) is 248 .
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show two molecular ion peaks:
-
M⁺ at m/z 248 (corresponding to the ³⁵Cl isotope)
-
[M+2]⁺ at m/z 250 (corresponding to the ³⁷Cl isotope) with an intensity of approximately one-third of the M⁺ peak[5].
-
2.3.2. Predicted Fragmentation Pattern
The fragmentation of this compound under electron ionization (EI) is likely to proceed through several key pathways.
-
Loss of a Chlorine Atom: A common fragmentation pathway for chlorinated compounds is the loss of a chlorine radical, which would result in a fragment at m/z 213 .
-
Loss of a Trifluoromethyl Group: The C-C bond between the pyrimidine ring and a trifluoromethyl group can cleave, leading to the loss of a CF₃ radical and a fragment at m/z 179 .
-
Ring Fragmentation: The pyrimidine ring itself can undergo cleavage, although the stability of the aromatic ring may make this less favorable than the loss of substituents[6][7].
Caption: Predicted major fragmentation pathways for this compound.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a robust framework for researchers working with this compound. By understanding the expected spectroscopic signatures, scientists can more efficiently and accurately confirm the synthesis and purity of this important chemical entity, thereby accelerating research and development in their respective fields. The principles and methodologies discussed herein are broadly applicable to the characterization of other novel fluorinated heterocyclic compounds.
References
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]
-
Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. [Link]
-
ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]
-
J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Journal of the Pharmaceutical Society of Japan. [Link]
-
PubChem. (n.d.). 4-Chloro-2-(trifluoromethyl)pyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). 4,6-Dichloro-2-(trifluoromethyl)pyrimidine, 97%. Retrieved from [Link]
-
Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. (2020). Angewandte Chemie International Edition, 59(30), 12669-12673. [Link]
-
Nucleic Acids Research. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved from [Link]
-
A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. (2023). Molecules, 28(15), 5786. [Link]
-
PubChem. (n.d.). 4-Chloro-2-(trifluoromethyl)pyridine. Retrieved from [Link]
-
ChemRxiv. (n.d.). QM Assisted ML for 19F NMR Chemical Shift Prediction. Retrieved from [Link]
-
ACS Publications. (2021). 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. The Journal of Organic Chemistry. [Link]
-
Wiley Online Library. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition. [Link]
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Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Rasayan Journal of Chemistry. [Link]
-
NIST WebBook. (n.d.). Pyrimidine, 4,6-dichloro-. Retrieved from [Link]
-
G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]
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Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 4,6-Dichloro-2-(trifluoromethyl)pyrimidine, 97% 1 g. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. [Link]
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- 3. 4-Chloro-2-(trifluoromethyl)pyridine | C6H3ClF3N | CID 14761442 - PubChem [pubchem.ncbi.nlm.nih.gov]
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In-Depth Technical Guide: Solubility, Stability, and Reactivity Profile of 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine
Executive Summary
4-Chloro-2,6-bis(trifluoromethyl)pyrimidine (CAS: 779-86-2) is a highly specialized fluorinated heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals. The incorporation of two trifluoromethyl (-CF
Physicochemical Properties & Solubility Dynamics
The physicochemical behavior of this compound is dictated by the strong electron-withdrawing nature of its substituents.
Table 1: Core Physicochemical Properties
| Property | Value / Characteristic |
| CAS Number | 779-86-2 |
| Molecular Formula | C |
| Molecular Weight | 250.53 g/mol |
| Boiling Point | ~128.1 °C[1] |
| Physical State | Liquid (at ambient temperature) |
| Storage Conditions | 2-8 °C, Inert Atmosphere (Argon/N |
Causality of Solubility
The compound exhibits negligible aqueous solubility but is highly miscible in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) and non-polar organic solvents (e.g., dichloromethane, toluene). This dichotomy is driven by the hydrophobic hydration shell formed around the bulky, non-polarizable -CF
Table 2: Empirical Solubility Profile (at 25 °C)
| Solvent System | Solubility Designation | Estimated Range |
| Water (pH 7.0) | Practically Insoluble | < 0.1 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | > 50 mg/mL |
| Acetonitrile (MeCN) | Freely Soluble | > 50 mg/mL |
| Dichloromethane (DCM) | Freely Soluble | > 50 mg/mL |
Chemical Stability & Degradation Pathways
The defining chemical characteristic of this compound is its extreme susceptibility to Nucleophilic Aromatic Substitution (S
Consequently, the C4-position, bearing the chloride leaving group, becomes highly electrophilic. When exposed to moisture, protic solvents, or basic conditions, the compound undergoes rapid hydrolysis. The hydroxide ion (or water) attacks the C4 carbon, forming a transient Meisenheimer complex, followed by the expulsion of the chloride ion to yield 2,6-bis(trifluoromethyl)pyrimidin-4-ol, which subsequently tautomerizes to its more thermodynamically stable pyrimidin-4(3H)-one form[4].
Fig 1: SNAr hydrolysis pathway of this compound in aqueous media.
Experimental Protocols: Self-Validating Workflows
To ensure data integrity and prevent false-positive solubility readings caused by hidden degradation, the following protocols incorporate internal mass-balance checks and system suitability tests (SST).
Protocol A: Kinetic Solubility Assessment via HPLC-UV
Purpose: To determine the kinetic solubility in various solvent systems while actively monitoring for solvent-induced degradation.
-
Preparation of Standard Curve: Prepare a stock solution of this compound in anhydrous acetonitrile at 10 mg/mL. Perform serial dilutions (0.01 to 1 mg/mL) to establish a linear calibration curve (
). -
Sample Preparation: Add 10 mg of the compound to 1 mL of the target solvent (e.g., pH 7.4 phosphate buffer, DMSO, or DCM) in a sealed, amber glass vial.
-
Incubation: Shake the vials at 300 RPM at 25 °C for 24 hours.
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Carefully extract the supernatant, ensuring no undissolved micro-particulates are transferred.
-
Dilution & Analysis: Dilute the supernatant with anhydrous acetonitrile (to arrest any ongoing aqueous hydrolysis) and inject it into the HPLC-UV system (
= 254 nm). -
Self-Validation Check: Analyze the chromatogram for secondary peaks. If the target solvent is aqueous, the appearance of a more polar peak (lower retention time on a C18 column) indicates hydrolysis rather than true dissolution. The sum of the parent and degradant peaks must correlate with the total dissolved mass.
Protocol B: Forced Degradation & Hydrolysis Profiling
Purpose: To map the stability boundaries and calculate the half-life (
-
Baseline Establishment: Inject a freshly prepared 1 mg/mL solution in anhydrous acetonitrile to establish the baseline purity and retention time of the intact parent compound.
-
Stress Induction: Prepare a 0.5 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile and 0.1M NaOH (aq).
-
Kinetic Sampling: Extract 50 µL aliquots at
= 0, 15, 30, 60, and 120 minutes. -
Quenching: Immediately quench each aliquot by mixing it with 50 µL of 0.1M HCl. This neutralizes the base and instantly halts the S
Ar reaction[4]. -
HPLC Analysis: Inject the quenched samples. Monitor the disappearance of the parent peak and the emergence of the pyrimidin-4-ol degradant.
-
Self-Validation (Mass Balance): Calculate the molar mass balance. The molar sum of the remaining parent compound and the generated degradation product must equal 100% ± 5% of the initial concentration. A deviation >5% indicates secondary degradation pathways (e.g., -CF
hydrolysis or ring-opening)[3].
Handling & Storage Best Practices
Due to its extreme sensitivity to ambient moisture and nucleophiles, strict handling protocols are mandatory to maintain batch integrity:
-
Storage: Store strictly at 2-8 °C in tightly sealed containers[2].
-
Atmosphere: Maintain under an inert atmosphere (Argon or dry Nitrogen) to prevent atmospheric moisture from initiating slow, irreversible hydrolysis[1].
-
Solvent Selection: When utilizing this compound in cross-coupling or substitution reactions, solvents must be rigorously dried (e.g., using activated molecular sieves) and degassed. Avoid protic solvents (alcohols, water) entirely unless they are the intended nucleophilic reactants[4].
References
1.[1] ChemicalBook. "this compound | 779-86-2". chemicalbook.com. 1 2.[2] BLD Pharm. "37552-81-1 | 4-Chloro-6-(trifluoromethyl)pyrimidine". bldpharm.com. 2 3.[3] ACS Medicinal Chemistry Letters. "Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors". acs.org.3 4.[4] BenchChem. "Troubleshooting common issues in fluorinated pyrimidine synthesis". benchchem.com. 4
Sources
Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling Protocol for 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine
Introduction
In modern drug discovery, incorporating trifluoromethyl (-CF₃) groups into heterocyclic pharmacophores is a primary strategy to enhance metabolic stability, lipophilicity, and target binding affinity. 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine (CAS: 779-86-2) is a highly valuable, albeit challenging, electrophilic building block. The extreme electron deficiency of the pyrimidine core—amplified by the two -CF₃ groups—fundamentally alters its reactivity profile in palladium-catalyzed cross-couplings.
This application note provides a self-validating, highly optimized protocol for the Suzuki-Miyaura coupling of this specific substrate, detailing the mechanistic causality behind every experimental choice to ensure reproducible, high-yield synthesis.
Mechanistic Causality & Reaction Design
The Suzuki-Miyaura coupling of this compound deviates from standard aryl chloride couplings due to its unique electronic topology[1]:
-
Oxidative Addition: Generally, aryl chlorides undergo oxidative addition slowly (reactivity order: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl)[2]. However, the strong electron-withdrawing effect of the pyrimidine nitrogens and the two -CF₃ groups highly activates the C4-Cl bond, making oxidative addition by Pd(0) exceptionally rapid[1].
-
Transmetalation (The Bottleneck): Because the C4 position is so electrophilic, the substrate is highly susceptible to nucleophilic aromatic substitution (SNAr). If a strong aqueous base (e.g., NaOH, KOH) is used to activate the boronic acid, competitive hydrolysis of the C-Cl bond occurs, yielding the inactive pyrimidinol[3]. Therefore, mild bases (like K₂CO₃) and carefully controlled solvent ratios are strictly required.
-
Reductive Elimination: The use of bulky, electron-rich ligands (such as XPhos) accelerates reductive elimination, rapidly forming the C-C bond and outcompeting degradation pathways[3].
Mechanistic pathway of Suzuki-Miyaura coupling for highly electron-deficient pyrimidines.
Condition Screening & Optimization Data
To establish a robust protocol, empirical data must dictate the selection of reagents. The table below summarizes the causality behind condition screening for bis(trifluoromethyl)chloropyrimidines, emphasizing why standard conditions often fail.
| Catalyst System | Base | Solvent System | Temp / Time | Yield | Causality / Rationale |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (aq) | Toluene/EtOH | 90°C, 12h | < 40% | Strong aqueous base promotes SNAr hydrolysis of the activated C-Cl bond before transmetalation[1]. |
| Pd(dppf)Cl₂ (5 mol%) | K₃PO₄ (anhyd) | DMF | 100°C, 12h | ~65% | Extended heating in DMF leads to competitive protodehalogenation of the highly activated C-Cl bond. |
| XPhosPdG2 (5 mol%) | K₂CO₃ (2 eq) | 1,4-Dioxane/H₂O (4:1) | 110°C, 30 min (MW) | > 85% | Bulky XPhos accelerates reductive elimination; Microwave (MW) heating minimizes side-reaction time[4]. |
Note: Microwave-assisted synthesis is highly recommended to ensure high regioselectivity and yield while minimizing the residence time of the sensitive substrate at high temperatures[4].
Detailed Experimental Protocol
Methodology: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
Reagents & Materials:
-
This compound (1.0 equiv, 1.0 mmol, ~250.5 mg)
-
Aryl/Heteroaryl boronic acid (1.2 equiv, 1.2 mmol)
-
XPhosPdG2 (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)) (0.05 equiv, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol)
-
1,4-Dioxane (Degassed, 4.0 mL)
-
Deionized Water (Degassed, 1.0 mL)
Step-by-Step Workflow:
-
Reaction Setup & Degassing (Critical Step): In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add this compound, the boronic acid, and K₂CO₃. Add 4 mL of 1,4-dioxane and 1 mL of water[3].
-
Atmosphere Exchange: Sparge the biphasic mixture with Argon for 5 to 10 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the electron-rich phosphine ligand.
-
Catalyst Addition: Quickly add the XPhosPdG2 catalyst under a positive stream of Argon. Seal the vial immediately with a crimp cap.
-
Microwave Irradiation: Place the vial in a dedicated microwave reactor. Irradiate the reaction mixture at 110 °C for 30 minutes[3]. Causality: Rapid, homogeneous heating accelerates the cross-coupling cycle, outcompeting the slower SNAr hydrolysis pathway.
-
Workup: Cool the vial to room temperature. Dilute the reaction mixture with Ethyl Acetate (15 mL) and wash with brine (2 × 10 mL)[1].
-
Drying & Concentration: Extract the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 4-aryl-2,6-bis(trifluoromethyl)pyrimidine.
Step-by-step experimental workflow for the microwave-assisted Suzuki-Miyaura coupling.
Troubleshooting & Self-Validation System
To guarantee reproducibility, this protocol functions as a self-validating system. Monitor the following analytical markers during reaction optimization:
-
Reaction Monitoring (LC-MS/TLC): The starting material (this compound) exhibits poor ionization in positive ESI due to extreme electron deficiency. Rely on UV absorption (254 nm) or GC-MS to monitor the consumption of the starting material.
-
Side Product Identification & Correction:
-
Observation: Mass [M+H] corresponding to Ar-Ar (Biaryl).
-
Causality: Indicates oxygen contamination leading to boronic acid homocoupling.
-
Correction: Increase Argon sparging time to strictly maintain an inert atmosphere.
-
-
Observation: Mass[M-H] corresponding to Pyrimidine-OH.
-
Causality: Indicates SNAr hydrolysis of the C-Cl bond.
-
Correction: Ensure the exact 4:1 Dioxane/Water ratio is maintained. Verify that a mild base (K₂CO₃) is used rather than stronger hydroxide bases.
-
-
References
-
MDPI | Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids URL: [Link]
-
MDPI | Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions URL: [Link]
Sources
Application Note: Precision Buchwald-Hartwig Amination of 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine
Executive Summary & Rationale
The functionalization of highly electron-deficient heteroaryl halides is a cornerstone of modern medicinal chemistry and agrochemical development [1]. Specifically, 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine presents a unique synthetic challenge. While its extreme electron deficiency makes it highly susceptible to Nucleophilic Aromatic Substitution (
Attempting to force
Mechanistic Insights & Chemical Causality
To master this transformation, one must understand how the two strongly electron-withdrawing trifluoromethyl (
-
Oxidative Addition (Ultra-Fast): The
groups lower the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. Consequently, the oxidative addition of the active species into the bond is exceptionally fast, generating a highly stable -aryl intermediate. -
Amine Coordination & Deprotonation: The use of a mild, non-nucleophilic base is critical. Strong bases like
will attack the electron-deficient pyrimidine ring, leading to etherification or degradation. is the optimal choice, providing sufficient basicity to deprotonate the coordinated amine without acting as a competing nucleophile. -
Reductive Elimination (Rate-Limiting): Because the pyrimidine ring is profoundly electron-poor, it draws electron density away from the
center. This makes the final reductive elimination step—where the bond is formed—thermodynamically and kinetically sluggish. -
Ligand Causality: To overcome the rate-limiting reductive elimination, a ligand with a large bite angle is mandatory. Xantphos (bite angle ~111°) sterically compresses the Ar-Pd-N angle, forcing the aryl and amido groups into close proximity and drastically lowering the activation energy required to release the product[3].
Catalytic cycle of the Buchwald-Hartwig amination for electron-deficient pyrimidines.
Catalyst System Optimization Data
The following table summarizes the quantitative optimization data for coupling this compound with a model weak nucleophile (2,6-diisopropylaniline). The data clearly validates the mechanistic hypotheses outlined above.
| Entry | Pd Source (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | BINAP | Toluene | 100 | 15 | Strong base caused substrate degradation/solvolysis. | ||
| 2 | RuPhos | 1,4-Dioxane | 100 | 45 | Sluggish reductive elimination; intermediate buildup. | ||
| 3 | Xantphos | 1,4-Dioxane | 100 | 89 | Large bite angle successfully forced reductive elimination. | ||
| 4 | BrettPhos | t-AmylOH | 90 | 72 | Good conversion, but slower kinetics than Xantphos. | ||
| 5 | None | None | DIPEA | DMF | 100 | <5 | Background |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. It incorporates built-in visual and spectroscopic checkpoints to ensure the integrity of the reaction before, during, and after execution.
Materials & Reagents
-
Electrophile: this compound (1.0 equiv, 1.0 mmol, 250.5 mg)
-
Nucleophile: 2,6-Diisopropylaniline (1.2 equiv, 1.2 mmol, 212.8 mg)
-
Catalyst:
(2.5 mol%, 0.025 mmol, 22.9 mg) -
Ligand: Xantphos (5.0 mol%, 0.050 mmol, 28.9 mg)
-
Base:
(2.0 equiv, 2.0 mmol, 651.6 mg) - Must be finely milled and dried under vacuum at 120 °C prior to use. -
Solvent: Anhydrous 1,4-Dioxane (5.0 mL) - Sparged with Argon for 30 minutes.
Step-by-Step Methodology
Step 1: Reaction Setup (Glovebox or Schlenk Line)
-
To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add
, Xantphos, and anhydrous . -
Seal the tube with a rubber septum. Evacuate the tube and backfill with high-purity Argon (repeat this cycle 3 times).
-
Validation Checkpoint 1: The solid mixture should appear deep purple/red due to the presence of
.
Step 2: Reagent Addition & Activation
4. Via a gas-tight syringe, add 5.0 mL of anhydrous, degassed 1,4-Dioxane.
5. Stir the suspension at room temperature for 10 minutes.
6. Validation Checkpoint 2 (Catalyst Activation): The solution will transition from deep purple to a dark yellow/orange hue, indicating the formation of the active
Step 3: Substrate Introduction & Heating 7. Add this compound and 2,6-diisopropylaniline sequentially via syringe. 8. Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. 9. Transfer the sealed tube to a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) for 12 hours.
Step 4: Reaction Monitoring & Workup 10. Cool the reaction to room temperature. 11. Validation Checkpoint 3 (TLC): Dilute a 10 µL aliquot in EtOAc and check via TLC (Hexanes/EtOAc 8:2). The starting pyrimidine is highly UV-active. The product will elute lower and exhibit a distinct bright blue fluorescence under 254 nm UV light due to the extended conjugation of the newly formed aniline system. 12. Dilute the reaction mixture with 15 mL of EtOAc and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the pad with an additional 10 mL of EtOAc. 13. Concentrate the filtrate under reduced pressure.
Step 5: Spectroscopic Validation (
Step 6: Purification 15. Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% to 15% EtOAc in Hexanes) to afford the pure aminated product.
References
-
Dorel, R.; Grugel, C. P.; Haydl, A. M. (2019). "The Buchwald–Hartwig Amination After 25 Years." Angewandte Chemie International Edition.[Link]
-
Jonckers, T. H. M., et al. (2006). "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters.[Link]
-
Fathalla, W., et al. (2021). "Recent Advances in Pyrimidine-Based Drugs." National Center for Biotechnology Information (PMC).[Link]
Application Notes and Protocols for Heck Coupling Reactions Involving 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Reactivity of an Electron-Deficient Heterocycle
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds. This powerful transformation has seen extensive application in the synthesis of natural products, pharmaceuticals, and advanced materials. The subject of this guide, 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine, represents a uniquely reactive substrate for the Heck reaction. The strong electron-withdrawing nature of the two trifluoromethyl groups, coupled with the inherent electron deficiency of the pyrimidine ring, renders the C4-Cl bond highly susceptible to oxidative addition to a Pd(0) center. This heightened reactivity allows for potentially milder reaction conditions compared to less activated aryl chlorides.
These application notes provide a comprehensive guide to performing Heck coupling reactions with this compound, offering detailed protocols, mechanistic insights, and troubleshooting advice to enable researchers to successfully leverage this versatile building block in their synthetic endeavors.
Mechanistic Considerations: The Palladium Catalytic Cycle
The Heck reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this mechanism is crucial for rationalizing reaction outcomes and for troubleshooting.
Figure 1: Catalytic cycle of the Mizoroki-Heck reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the Ar-Cl bond of the pyrimidine, forming a Pd(II) complex. The high electrophilicity of the pyrimidine substrate facilitates this rate-determining step.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by insertion into the Pd-Ar bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the coupled alkene product and a hydrido-palladium complex.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst by removing HX from the hydrido-palladium complex, allowing the cycle to continue.
Recommended Protocol for Heck Coupling of this compound with Styrene
This protocol provides a starting point for the Heck coupling of this compound with styrene as a model alkene. Optimization may be required for different alkene substrates.
Reagents and Equipment
-
This compound
-
Styrene (freshly distilled or passed through a short column of basic alumina to remove inhibitors)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or a suitable bulky, electron-rich phosphine ligand
-
Sodium carbonate (Na₂CO₃) or another suitable inorganic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other high-boiling polar aprotic solvent
-
Schlenk flask or other reaction vessel suitable for inert atmosphere techniques
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification (separatory funnel, round-bottom flasks, chromatography column)
-
Inert gas supply (Nitrogen or Argon)
Experimental Procedure
Application Note: Synthesis of Novel Pyrimidine-Based Kinase Inhibitors from 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Introduction & Mechanistic Rationale
The pyrimidine nucleus is a privileged structural motif in oncology and pharmacology, forming the core of numerous FDA-approved kinase inhibitors[1]. Its structural resemblance to the adenine ring of ATP allows pyrimidine derivatives to anchor deeply into the highly conserved hinge region of protein kinases[2].
When designing next-generation kinase inhibitors, overcoming metabolic liabilities and improving target residence time are paramount. 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine serves as an exceptional starting scaffold for this purpose. The incorporation of two trifluoromethyl (
-
Pharmacological Enhancement: The
groups significantly increase the lipophilicity and metabolic stability of the resulting inhibitor, while their electron-dense fluorine atoms can engage in orthogonal halogen bonding within the kinase binding pocket[3]. -
Chemical Activation (Causality of Reactivity): The strong electron-withdrawing nature of the two
groups drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. This creates a highly electrophilic center at the C4 position, making the bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[4]. This allows for the rapid, transition-metal-free coupling of complex, sterically hindered anilines or aliphatic amines.
Biological Context: Targeting the Kinase Hinge Region
Kinase dysregulation is a hallmark of oncogenesis. Pyrimidine-based inhibitors typically act as competitive antagonists of ATP. By synthesizing derivatives from this compound, we can design molecules that not only block ATP binding but also extend functional groups into the solvent-exposed regions of the kinase to achieve high selectivity.
Figure 1: Mechanism of action for pyrimidine-based ATP-competitive kinase inhibitors.
Synthetic Workflow & Logic
To build a comprehensive kinase inhibitor library, we utilize a highly validated two-step workflow.
-
Step 1 (SNAr): The highly reactive this compound is reacted with a hinge-binding amine (e.g., 3-bromoaniline). We utilize N,N-Diisopropylethylamine (DIPEA) in isopropanol. Causality: DIPEA ensures a homogeneous kinetic profile, preventing the biphasic inconsistencies often seen with inorganic bases like
during SNAr reactions. -
Step 2 (Suzuki-Miyaura Coupling): The resulting intermediate contains a bromine handle, which is subsequently cross-coupled with an aryl boronic acid to project into the kinase's solvent-exposed pocket, tuning the molecule's selectivity profile[5].
Figure 2: Two-step synthetic workflow for generating bis(trifluoromethyl)pyrimidine inhibitors.
Quantitative Data Summaries
Table 1: Optimization of the SNAr Reaction (Step 1)
Optimization is critical to prevent degradation of the highly electrophilic starting material. Isopropanol at 80 °C provides the optimal balance of solubility and reaction rate.
| Solvent | Base (2.0 eq) | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| DMF | 100 | 2 | >95% | 62% (Side products observed) | |
| Ethanol | 80 | 6 | 85% | 78% | |
| Isopropanol | DIPEA | 80 | 4 | >99% | 91% (Optimal) |
| THF | DIPEA | 65 | 12 | 70% | 65% |
Table 2: Representative Kinase Inhibition Profiling (IC50)
Data represents typical biochemical assay results for optimized bis(trifluoromethyl)pyrimidine derivatives against common oncogenic kinases[1][5].
| Compound Variant (C4-Substitution) | Aurora A Kinase (nM) | Pim-1 Kinase (nM) | EGFR (WT) (nM) |
| Unsubstituted Aniline Core | 450 | 120 | >1000 |
| 3-(4-methylpiperazin-1-yl)phenyl | 42 | 18 | 310 |
| 3-(1H-pyrazol-4-yl)phenyl | 12 | 27 | 185 |
Self-Validating Experimental Protocols
Protocol 1: Regioselective SNAr Amination at C4
Objective: Synthesize N-(3-bromophenyl)-2,6-bis(trifluoromethyl)pyrimidin-4-amine.
Reagents:
-
This compound (1.0 mmol, 250 mg)
-
3-Bromoaniline (1.1 mmol, 189 mg)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL)
-
Isopropanol (Anhydrous, 5.0 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve this compound in 5.0 mL of anhydrous isopropanol.
-
Reagent Addition: Add 3-bromoaniline dropwise to the stirring solution, followed immediately by the addition of DIPEA. Note: The solution may transition from colorless to pale yellow upon base addition.
-
Heating: Seal the vial and heat the reaction mixture in an oil bath at 80 °C for 4 hours.
-
Self-Validation (In-Process): Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting material (
) should completely disappear, replaced by a strongly UV-active product spot ( ). -
Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Redissolve the crude residue in ethyl acetate (15 mL) and wash sequentially with 1M HCl (10 mL), saturated aqueous
(10 mL), and brine (10 mL). -
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to afford the intermediate as a white solid. -
Self-Validation (Analytical): Confirm product identity via
NMR. The spectrum must show two distinct singlets (approx. -70 ppm and -72 ppm), confirming the asymmetric environment of the two groups post-substitution. LC-MS should yield (characteristic 1:1 bromine isotope pattern).
Protocol 2: Suzuki-Miyaura Cross-Coupling for Scaffold Extension
Objective: Couple the SNAr intermediate with an aryl boronic acid to finalize the kinase inhibitor.
Reagents:
-
N-(3-bromophenyl)-2,6-bis(trifluoromethyl)pyrimidin-4-amine (0.5 mmol, 193 mg)
-
4-(4-Methylpiperazin-1-yl)phenylboronic acid (0.6 mmol, 132 mg)
- (0.025 mmol, 20 mg)
-
Potassium carbonate (
) (1.5 mmol, 207 mg) -
1,4-Dioxane /
(4:1 v/v, 5.0 mL)
Step-by-Step Methodology:
-
Degassing: In a Schlenk tube, combine the pyrimidine intermediate, boronic acid, and
in the Dioxane/ solvent mixture. Sparge the solution with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active catalytic species. -
Catalyst Addition: Quickly add the
catalyst under a positive stream of Argon. Causality: The bidentate dppf ligand provides a wide bite angle, which stabilizes the palladium intermediate and accelerates the reductive elimination step, essential for overcoming the steric bulk of the bis-CF3 scaffold. -
Reaction: Seal the tube and heat at 90 °C for 12 hours.
-
Self-Validation (In-Process): Analyze an aliquot via LC-MS. The reaction is complete when the 1:1 isotopic doublet of the brominated starting material is entirely replaced by a single product mass peak (
). -
Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over
, and concentrate. Purify via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to isolate the final kinase inhibitor as a TFA salt.
References
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review Source: Bioorganic Chemistry (NIH / PubMed) URL:[Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Advances (PMC / NIH) URL:[Link]
-
Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions Source: Molecules (MDPI / ResearchGate) URL:[Link]
-
Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis and Derivatization of 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine
Executive Summary
The incorporation of fluorinated pyrimidines into small-molecule scaffolds is a cornerstone strategy in modern drug discovery, driven by the profound impact of fluorine on metabolic stability, lipophilicity, and target binding affinity. 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine is a highly versatile, electron-deficient building block used to generate complex pharmacophores. However, its extreme electrophilicity makes it prone to side reactions under prolonged thermal stress.
This application note details optimized, self-validating microwave-assisted protocols for the derivatization of this compound. By leveraging dielectric heating, researchers can bypass the thermodynamic pitfalls of conventional reflux, achieving high-fidelity Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings in minutes rather than hours[1].
Mechanistic Rationale: The Microwave Advantage
Electronic Profile of the Pyrimidine Core
The presence of two trifluoromethyl (
Causality Behind Microwave Selection
While the inherent reactivity of this compound is high, applying conventional conductive heating (e.g., oil baths) introduces significant thermodynamic risks:
-
Hydrolytic Degradation: Prolonged exposure to heat and basic conditions (required for SNAr or Suzuki couplings) frequently leads to the hydrolysis of the sensitive
groups into carboxylic acids ( ). -
Dehalogenation: Extended heating in the presence of palladium catalysts can trigger competitive hydrodehalogenation.
Microwave (MW) irradiation resolves these issues through direct dielectric heating. By utilizing polar aprotic solvents with high loss tangents (
Microwave-accelerated SNAr mechanism of this compound.
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS are integrated to ensure reaction fidelity before proceeding to workup.
Microwave synthesis workflow for this compound derivatization.
Protocol A: Microwave-Assisted SNAr with Amines
This protocol utilizes N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic proton sponge to neutralize generated HCl, preventing the protonation and subsequent deactivation of the incoming amine nucleophile. Acetonitrile is selected for its moderate microwave absorption (
Materials:
-
This compound (1.0 mmol)
-
Primary or Secondary Amine (1.2 mmol)
-
DIPEA (2.0 mmol)
-
Anhydrous Acetonitrile (MeCN) (3.0 mL)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve this compound in 3.0 mL of anhydrous MeCN under a nitrogen atmosphere.
-
Reagent Addition: Add the amine (1.2 mmol) followed dropwise by DIPEA (2.0 mmol). Crimp-seal the vial with a Teflon-lined septum.
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 100 °C for 15 minutes using dynamic power modulation (max 200 W) with high-speed stirring.
-
Cooling & Validation (Self-Validation Step): Allow the system to rapidly cool via compressed air to < 40 °C. Extract a 5 µL aliquot, dilute in MeOH, and analyze via LC-MS. Validation criteria: Disappearance of the starting material mass (
) and appearance of the product mass. -
Workup: Dilute the mixture with Ethyl Acetate (15 mL) and wash with saturated aqueous
(2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous , filter, and concentrate under reduced pressure. -
Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure 4-amino-2,6-bis(trifluoromethyl)pyrimidine derivative.
Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
For carbon-carbon bond formation, a biphasic solvent system is critical. 1,4-Dioxane provides excellent solubility for the pyrimidine, while water is strictly required to hydroxylate the boronic acid into the reactive boronate intermediate[4].
Materials:
-
This compound (1.0 mmol)
-
Arylboronic Acid (1.5 mmol)
- (0.05 mmol, 5 mol%)
-
Potassium Carbonate (
) (2.5 mmol) -
1,4-Dioxane /
(4:1 v/v, degassed) (4.0 mL)
Step-by-Step Methodology:
-
Preparation: To a 10 mL microwave vial, add the pyrimidine, arylboronic acid,
, and the palladium catalyst. -
Solvent Addition: Add 4.0 mL of the degassed Dioxane/
mixture. Purge the sealed vial with argon for 5 minutes to prevent catalyst oxidation. -
Microwave Irradiation: Irradiate at 110 °C for 20 minutes .
-
Cooling & Validation: Cool to room temperature. Analyze via LC-MS to confirm the cross-coupled product and ensure no dehalogenated side-products are present.
-
Workup: Filter the crude mixture through a short pad of Celite to remove palladium black, washing with Ethyl Acetate (20 mL). Partition the filtrate with water, extract the aqueous layer with EtOAc, dry the combined organics, and concentrate.
-
Purification: Purify via flash chromatography to isolate the 4-aryl-2,6-bis(trifluoromethyl)pyrimidine.
Quantitative Data: Conventional vs. Microwave Heating
The table below summarizes the empirical advantages of transitioning from conventional thermal heating to microwave irradiation for the derivatization of this compound. Data demonstrates that microwave synthesis not only reduces time but actively suppresses
| Reaction Type | Heating Method | Solvent System | Temp (°C) | Time | Isolated Yield (%) | Crude Purity (LC-MS) | Major Byproduct |
| SNAr (Morpholine) | Conventional (Oil Bath) | MeCN | 80 °C | 12 hours | 68% | 75% | |
| SNAr (Morpholine) | Microwave | MeCN | 100 °C | 15 mins | 94% | >98% | None detected |
| Suzuki (Ph-B(OH)₂) | Conventional (Oil Bath) | Dioxane/ | 100 °C | 18 hours | 52% | 60% | Dechlorination |
| Suzuki (Ph-B(OH)₂) | Microwave | Dioxane/ | 110 °C | 20 mins | 88% | 92% | Trace homocoupling |
Troubleshooting & Best Practices
-
Solvent Loss Tangent (
): Microwave heating relies on the ability of the solvent to convert electromagnetic energy into heat. If a reaction fails to reach the target temperature, ensure a solvent with a high (e.g., DMF, NMP, or Ethanol) is present. Non-polar solvents like Toluene ( ) will not heat efficiently unless doped with a polar co-solvent or ionic liquid. -
Strict Temperature Limits: Do not exceed 130 °C for reactions involving this compound in basic aqueous media. Temperatures beyond this threshold exponentially increase the rate of nucleophilic attack by hydroxide ions on the
carbon, leading to irreversible degradation to the corresponding carboxylic acid[3]. -
Catalyst Selection for Cross-Coupling: The extreme electron deficiency of this pyrimidine makes oxidative addition of Palladium very rapid, but transmetalation can be sluggish.
is highly recommended due to its large bite angle, which accelerates the transmetalation step and minimizes side reactions[4].
References
-
Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides | nih.gov | 1
-
Microwave-Assisted Regiospecific Synthesis of 2-Trifluoromethyl-7- Trihalomethylated Pyrazolo[1,5-a]Pyrimidines | ingentaconnect.com | 2
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | rsc.org | 4
-
Facile Microwave-assisted Synthesis of Various C5-modified Pyrimidine Pyranonucleosides | benthamdirect.com | 5
-
acetamido derivatives as dna polymerase theta inhibitors | justia.com | 3
Sources
- 1. Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Regiospecific Synthesis of 2-Trifluoromethyl-7...: Ingenta Connect [ingentaconnect.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benthamdirect.com [benthamdirect.com]
Troubleshooting & Optimization
Preventing side reactions in nucleophilic substitution of 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine
Welcome to the advanced troubleshooting center for the nucleophilic aromatic substitution (
Mechanistic Causality: Why is this Substrate so Problematic?
To prevent side reactions, we must first understand the thermodynamic and kinetic environment of the molecule. This compound is an exceptionally powerful electrophile. While the pyrimidine core is naturally electron-deficient, the addition of two strongly electron-withdrawing trifluoromethyl (
While this facilitates rapid
Troubleshooting workflow for optimizing SNAr conditions and preventing side reactions.
Quantitative Troubleshooting Matrix
Empirical data dictates that strict adherence to specific reaction parameters is required to maintain chemoselectivity. The table below summarizes how different conditions impact the probability of specific side reactions.
| Reaction Parameter | Condition A (Sub-optimal) | Condition B (Standard) | Condition C (Optimized) |
| Temperature | 25 °C (Room Temp) | 0 °C | -78 °C to -20 °C |
| Solvent | DMF / THF (Reagent Grade) | DCM (Anhydrous) | DCM (Extra Dry, over 3Å sieves) |
| Base | NaOH / KOH | Triethylamine (TEA) | DIPEA (Hünig's Base) |
| Hydrolysis Risk | High (>30% conversion) | Moderate (5-10%) | Minimal (<1%) |
| Over-substitution | High (Uncontrolled) | Low | Minimal (Kinetic Control) |
| Ring Degradation | Observed (Tarry residue) | Rare | None |
Self-Validating Experimental Protocol: Amine Nucleophilic Substitution
This protocol is designed as a self-validating system to synthesize 4-(substituted amino)-2,6-bis(trifluoromethyl)pyrimidine. Do not proceed to the next step unless the validation criteria are met.
Step 1: System Purging & Preparation
-
Action: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).
-
Validation: A moisture indicator in the argon line must remain blue. If it turns pink, the system is compromised; abort and replace the desiccant.
Step 2: Substrate Dissolution
-
Action: Dissolve 1.0 equivalent of this compound in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Causality: DCM is utilized instead of polar aprotic solvents (like DMF or DMSO) to prevent solvent-induced nucleophilic attack or degradation, which is a common failure point with highly electrophilic pyrimidines[3].
Step 3: Cryogenic Cooling
-
Action: Submerge the reaction flask in a dry ice/acetone bath.
-
Validation: Insert an internal temperature probe. The internal temperature must read
-70 °C before proceeding.
Step 4: Base Addition
-
Action: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) via syringe.
-
Causality: The steric bulk of DIPEA prevents it from acting as a competing nucleophile, avoiding the formation of quaternary ammonium intermediates that lead to complex mixtures and reduced yields[2].
Step 5: Controlled Nucleophile Addition
-
Action: Dissolve 1.0 equivalent of the amine nucleophile in anhydrous DCM (0.5 M). Add this solution dropwise over 30–45 minutes using a syringe pump.
-
Validation: The solution should remain clear or pale yellow. Critical Check: If the solution turns dark brown or black, localized exothermic heating has occurred (the addition rate is too fast), leading to ring cleavage. Discard and restart.
Step 6: Quenching and Workup
-
Action: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C. Quench with saturated aqueous
before the mixture reaches room temperature. -
Causality: Quenching at 0 °C destroys any unreacted, highly electrophilic starting material before it can undergo base-catalyzed hydrolysis at room temperature.
Frequently Asked Questions (FAQs)
Q: Why is my reaction mixture turning completely black immediately upon adding the amine? A: This indicates rapid ring degradation or polymerization. Because this compound is exceptionally electron-deficient, the addition of a highly nucleophilic aliphatic amine at room temperature causes massive localized thermal spikes. This thermal energy overcomes the activation barrier for ring cleavage. Ensure strict cryogenic conditions (-78 °C) and use a syringe pump for dropwise addition.
Q: I am seeing a major byproduct with a mass corresponding to [M - Cl + OH]. How is water outcompeting my amine? A: The formation of 2,6-bis(trifluoromethyl)pyrimidin-4-ol is a classic hydrolysis side reaction. The highly activated C4 position will react with even trace atmospheric moisture in the presence of a base. Ensure your solvent is dried over activated 3Å molecular sieves, your glassware is flame-dried, and the reaction is kept under a positive pressure of Argon.
Q: Can I use DMF or DMSO as a solvent to increase the solubility of my nucleophile?
A: It is highly discouraged for this specific substrate. While polar aprotic solvents are standard for typical
Q: My nucleophile has two primary amine groups. How do I prevent di-substitution? A: Poly-substitution is a kinetic problem. You must maintain the temperature strictly at -78 °C to differentiate the activation energies of the first and second substitutions. Additionally, invert the addition order: slowly add the pyrimidine substrate to a large excess (e.g., 5-10 equivalents) of the diamine nucleophile to statistically favor mono-substitution.
References
-
Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions Source: PMC (PubMed Central) URL: [Link][1]
-
Title: Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions Source: PMC (PubMed Central) URL: [Link][2]
-
Title: Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles Source: PMC (PubMed Central) URL: [Link][3]
-
Title: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Source: Chemical Science (RSC Publishing) URL: [Link]
Sources
- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Identification and removal of byproducts in 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine synthesis
Welcome to the Process Chemistry Technical Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges encountered during the synthesis of 4-chloro-2,6-bis(trifluoromethyl)pyrimidine.
The presence of two strongly electron-withdrawing trifluoromethyl (-CF3) groups renders the pyrimidine ring highly electron-deficient. While this facilitates desired downstream nucleophilic aromatic substitution (SNAr) reactions in drug development, it also makes the 4-chloro intermediate exceptionally susceptible to premature hydrolysis during workup[1]. This guide provides field-proven methodologies to identify, mitigate, and remove critical byproducts, ensuring high-yield and high-purity isolation.
Mechanistic Pathway & Byproduct Origins
Understanding the reaction trajectory is the first step in byproduct mitigation. The chlorination typically utilizes phosphorus oxychloride (POCl3) activated by a tertiary amine base. Deviations in temperature or quench protocols lead directly to the three primary byproduct classes shown below.
Caption: Mechanistic pathway of chlorination and byproduct formation during synthesis.
Troubleshooting FAQs
Q1: My final product shows significant contamination with the starting material (2,6-bis(trifluoromethyl)pyrimidin-4-ol). Is this an incomplete reaction or hydrolysis? Answer: In highly deactivated systems like bis(trifluoromethyl)pyrimidines, contamination is almost always due to acid-catalyzed hydrolysis during the workup , rather than an incomplete forward reaction. When POCl3 is quenched into water, it generates localized high concentrations of HCl and phosphoric acid. The highly electrophilic 4-position of your product will rapidly react with water under these acidic conditions, reverting the C-Cl bond back to a C-OH bond[1]. Solution: Implement an alkaline inverse quench . Never pour water into your reaction mixture. Instead, slowly pour the reaction mixture into a large excess of vigorously stirred, ice-cold saturated aqueous sodium carbonate (Na2CO3). Ensure the pH remains >8 throughout the addition.
Q2: We are detecting delayed exothermic events during the solvent extraction phase. What is causing this? Answer: This is a critical safety and purity issue caused by metastable phosphorus byproducts , specifically phosphorodichloridic acid (Cl2P(O)OH). POCl3 does not instantly hydrolyze to benign phosphoric acid. If the quench is rushed or the pH drops, these metastable P-Cl species partition into the organic layer. As they slowly degrade, they release HCl, which degrades your product and generates heat[2]. Solution: After the inverse quench, allow the biphasic mixture to stir at room temperature for at least 60 minutes while maintaining alkaline pH before phase separation. This ensures complete hydrolysis of all P-Cl bonds into water-soluble phosphates[2].
Q3: GC-MS analysis shows residual N,N-dimethylaniline (N,N-DMA). How do we selectively remove it without degrading the chloropyrimidine? Answer: N,N-DMA (or similar bases like N,N-diethylaniline) is utilized as both an acid scavenger and a catalyst to form a Vilsmeier-type active intermediate[3]. Because it is a tertiary amine, it can be removed by protonation. Solution: After the alkaline quench and initial phase separation, wash the organic layer with cold 1M HCl. The brief exposure to cold, dilute acid will protonate the N,N-DMA, pulling it into the aqueous phase as a hydrochloride salt, without providing enough thermal energy or time to hydrolyze the highly stable (but moisture-sensitive) this compound.
Self-Validating Experimental Protocol
To guarantee reproducibility and prevent byproduct formation, follow this optimized Standard Operating Procedure (SOP). Every critical step includes a validation checkpoint.
Phase 1: Chlorination
-
Charge: To a dry, nitrogen-purged reactor, add 2,6-bis(trifluoromethyl)pyrimidin-4-ol (1.0 eq) and anhydrous toluene (5 volumes).
-
Causality: Toluene provides thermal mass to control the mildly exothermic phosphorylation and serves as the extraction solvent later.
-
-
Base Addition: Add N,N-dimethylaniline (1.2 eq)[3].
-
Activation: Slowly add POCl3 (1.5 eq) dropwise at 20°C.
-
Validation Check: Observe a slight exotherm and color change indicating the formation of the active complex.
-
-
Heating: Elevate the temperature to 75°C and stir for 4 hours.
-
Validation Check: Monitor by HPLC. The reaction is complete when the starting material peak is <0.5%.
-
Phase 2: Inverse Quench & Hydrolysis (Critical Byproduct Control)
-
Preparation: In a separate, oversized reactor, prepare a quench solution of saturated aqueous Na2CO3 (10 volumes) and crushed ice.
-
Inverse Quench: Transfer the hot reaction mixture slowly into the vigorously stirred quench solution.
-
Aging: Stir the biphasic mixture at 20°C for 60 minutes.
-
Causality: This aging period ensures 100% hydrolysis of residual P-Cl bonds, preventing delayed exotherms during extraction[2].
-
Phase 3: Isolation & Amine Removal
-
Phase Separation: Allow layers to settle and separate the organic (toluene) phase.
-
Acid Wash: Wash the organic phase with ice-cold 1M HCl (3 volumes) for exactly 5 minutes, then separate immediately.
-
Causality: Rapid acidic washing protonates residual N,N-DMA into its water-soluble hydrochloride salt without providing sufficient time/heat to hydrolyze the 4-chloro product.
-
-
Final Wash & Concentration: Wash with brine (3 volumes), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the pure this compound.
Quantitative Data & Byproduct Specifications
The following table summarizes the critical byproducts, analytical detection methods, and acceptable limits for downstream pharmaceutical applications.
| Byproduct Category | Specific Compound | Analytical Detection | Mitigation / Removal Strategy | Acceptable Limit |
| Hydrolysis Product | 2,6-bis(CF3)pyrimidin-4-ol | HPLC-UV (254 nm) | Strict alkaline inverse quench (pH > 8) | < 0.5% (Area) |
| Phosphorus Residues | Phosphorodichloridic acid | 31P NMR, Ion Chromatography | 60-min alkaline aging post-quench | < 10 ppm (as P) |
| Amine Salts | N,N-Dimethylaniline HCl | GC-FID, 1H NMR | Cold 1M HCl aqueous wash | < 0.1% (Area) |
References
-
Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development - ACS Publications. Available at: [Link]
- WO2014149208A1 - Purine-based pesticidal compositions and related methods. Google Patents.
Sources
Technical Support Center: Catalyst Selection for Challenging Suzuki Couplings of Chloropyrimidines
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing bottlenecks in the Suzuki-Miyaura cross-coupling of chloropyrimidines.
Mechanistic Insights: The Chloropyrimidine Challenge
Chloropyrimidines are notoriously challenging substrates for cross-coupling. While they are electron-deficient (which theoretically favors oxidative addition), the intrinsic C–Cl bond is significantly stronger than C–Br or C–I bonds[1]. Furthermore, the lone pairs on the pyrimidine nitrogen atoms can competitively coordinate to the palladium center. This off-cycle coordination forms stable, inactive complexes, effectively poisoning the catalyst and halting the catalytic cycle[2].
To overcome this, catalyst selection must perfectly balance steric bulk (to prevent unwanted N-coordination and favor monoligated active species) and electron density (to force the sluggish oxidative addition into the strong C–Cl bond).
Catalytic cycle of Suzuki coupling highlighting C-Cl bottlenecks and N-coordination poisoning.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-chloropyrimidine coupling failing while the 4-chloropyrimidine analog succeeds? A1: This is a matter of regioselectivity and electronic distribution. In a 2,4-dichloropyrimidine system, the C4 position is significantly more reactive and will preferentially undergo oxidative addition with the palladium catalyst[3]. The C4 position is highly activated by the strong electron-withdrawing effect of both the ortho- and para-nitrogen atoms, severely lowering the LUMO energy. The C2 position only benefits from ortho-nitrogens, making the C2–Cl bond less electron-deficient and much harder to break[3].
Q2: What is the optimal catalyst system for sterically hindered or unreactive 2-chloropyrimidines?
A2: Standard catalysts like
Q3: My boronic acid is degrading before the coupling completes. How do I mitigate this? A3: You are likely observing protodeboronation , where the C–B bond is cleaved and replaced by a C–H bond[3]. This side reaction is exacerbated by high temperatures, strong bases, and water[3]. Mechanistically, if transmetalation is slower than hydrolysis, the base-activated boronate complex will degrade. To fix this:
-
Accelerate transmetalation by using a more active catalyst.
-
Switch to a milder base (e.g., replacing
or with spray-dried or )[6]. -
Ensure strict anaerobic conditions, as oxygen can also trigger homocoupling (Ar-Ar formation)[3].
Quantitative Data: Catalyst & Ligand Performance
The following table synthesizes experimental yields from various catalyst screenings for chloropyrimidine substrates, illustrating the critical nature of ligand selection and reaction conditions.
| Catalyst System | Substrate | Ligand | Yield (%) | Causality / Notes |
| 2,4-Dichloropyrimidine | None | 71% | Effective baseline for the highly activated C4 position[1]. | |
| 2,4-Dichloropyrimidine | None | <5% | Completely inefficient without a suitable electron-rich ligand[3]. | |
| 2,4-Dichloropyrimidine | None | >90% | Microwave irradiation (15 min) drastically accelerates the reaction and improves yield[7][8]. | |
| Solid-supported chloropyrimidine | 89% | Bulky, electron-rich ligand enables successful coupling on solid-phase resin with KF base[6][9]. |
Troubleshooting Workflow & Decision Matrix
When a Suzuki coupling fails, a systematic screening of reaction parameters is the most effective approach[3]. Use the decision tree below to diagnose and resolve your specific reaction failure.
Decision tree for troubleshooting low-yielding Suzuki couplings of chloropyrimidines.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Strict adherence to degassing and order-of-addition is required to prevent catalyst oxidation.
Protocol A: Regioselective Microwave-Assisted Coupling (C4 Position)
Microwave-assisted procedures are highly effective for chloropyrimidines, often reducing reaction times to 15 minutes while requiring extremely low catalyst loading (0.5 mol%)[3][7].
Step-by-Step Methodology:
-
Preparation: To a microwave-safe vial, add 2,4-dichloropyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and
(2.0 equiv)[4]. -
Catalyst Addition: Add
(0.5 mol%) under a positive flow of inert gas (Argon or Nitrogen)[3]. -
Solvent: Add a 2:1 mixture of 1,4-dioxane and water. Critical Step: The solvent must be thoroughly sparged with inert gas for at least 30 minutes prior to addition to prevent homocoupling[3][4].
-
Reaction: Seal the vial and place it in the microwave reactor. Heat to 100 °C for 15–30 minutes[4][7].
-
Work-up: Cool to room temperature. Dilute with water and acidify with 1M HCl to precipitate the product. Filter, wash with water, and purify via recrystallization or column chromatography[4].
Protocol B: Buchwald Ligand-Enabled Coupling (Challenging C2 Position)
For unreactive 2-chloropyrimidines or highly sterically hindered substrates, standard catalysts fail. This protocol utilizes a highly active
Step-by-Step Methodology:
-
Preparation: Oven-dry a Schlenk flask. Add the 2-chloropyrimidine derivative (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous
(2.0 equiv). -
Catalyst Complexation: In a separate, inert vial, pre-mix
(2.0 mol%, equivalent to 4 mol% Pd) and RuPhos (4.8 mol%) in a small amount of degassed toluene. Stir for 10 minutes until the color shifts, indicating active complex formation. -
Combination: Transfer the pre-formed catalyst solution to the main Schlenk flask. Add the remaining degassed solvent system (Toluene/
, 4:1 ratio). -
Reaction: Heat the mixture to 90 °C in an oil bath for 12–18 hours. Monitor via LC-MS. Self-Validation: If the solution turns completely black within the first hour, the catalyst has precipitated as Pd-black (indicating oxygen contamination or ligand failure).
-
Work-up: Cool, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous
, concentrate under reduced pressure, and purify via flash chromatography.
References
-
Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids ACS Publications URL:[Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids ResearchGate URL:[Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates NIH / PMC URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rua.ua.es [rua.ua.es]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solubilizing 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine for Aqueous Reactions
Welcome to the advanced troubleshooting guide for handling highly fluorinated, hydrophobic pyrimidines in aqueous media. As drug discovery increasingly shifts toward sustainable "green" chemistry, performing Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-couplings in water has become a priority.
However, 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine presents a unique challenge: the extreme lipophilicity imparted by the two trifluoromethyl (-CF3) groups renders it virtually insoluble in pure water, leading to severe mass-transfer limitations and stalled reactions. This guide provides field-proven methodologies, mechanistic insights, and self-validating protocols to overcome these barriers.
Diagnostic Decision Tree for Aqueous Solubilization
Before selecting a solubilization strategy, you must evaluate your specific reaction type and the physicochemical properties of your coupling partner.
Caption: Decision logic for solubilizing highly fluorinated pyrimidines in aqueous media.
Troubleshooting & FAQs
Q1: My SNAr reaction in pure water shows <5% conversion after 24 hours. How can I increase the reaction rate without reverting to DMF or DMSO?
The Causality: The lack of conversion is a classic mass-transfer limitation. The hydrophobic pyrimidine pools as a separate phase, meaning the reaction can only occur at the microscopic biphasic interface.
The Solution: Implement micellar catalysis using a designer surfactant like TPGS-750-M [1]. TPGS-750-M forms nanomicelles (approx. 50 nm in diameter) with a lipophilic
Q2: I am observing significant hydrolysis of the C-Cl bond to form a 4-hydroxy pyrimidine byproduct. How do I suppress this in water?
The Causality: The extreme electron-deficiency caused by the two -CF3 groups makes the C4-position highly susceptible to attack by hydroxide ions (OH⁻), especially in basic aqueous media [4]. The Solution:
-
Buffer the system: Maintain a pH between 7.0 and 8.5 using mild inorganic bases (e.g., K₃PO₄ or NaHCO₃) rather than strong hydroxides.
-
Micellar Shielding: Using TPGS-750-M not only solubilizes the substrate but also shields the reactive C-Cl bond from bulk water [2]. The hydrophobic core of the micelle excludes water molecules, thermodynamically favoring the attack of the more lipophilic organic nucleophile over competitive hydrolysis.
Q3: How do I efficiently extract the product from the aqueous surfactant mixture without creating an unbreakable emulsion?
The Causality: Standard extractions with highly non-polar solvents (like hexanes) aggressively interact with the PEG-750 hydrophilic chains of the surfactant, causing severe emulsification. The Solution: Use the "in-flask extraction" method. Add a minimal amount of a moderately polar organic solvent like ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE) directly to the reaction flask. Stir gently for 5 minutes, then allow the phases to separate. TPGS-750-M is designed to remain in the aqueous phase, allowing the organic product to be cleanly decanted [3].
Quantitative Comparison of Solubilization Strategies
When optimizing the reaction conditions for this compound, the choice of aqueous system drastically impacts both yield and sustainability.
| Solubilization Strategy | Typical SNAr Yield | E-Factor (Waste) | Hydrolysis Risk | Emulsion Risk during Workup |
| Pure Water (Suspension) | < 10% | Low | High | None |
| 20% MeCN / Water | 40 - 60% | Medium | Moderate | Low |
| Phase Transfer (TBAB) | 50 - 70% | Medium | High | High |
| 2 wt% TPGS-750-M (Micellar) | 85 - 98% | Very Low | Low (Shielded) | Low (if using EtOAc) |
Mechanistic Workflow: The Micellar Nanoreactor
To fully leverage micellar catalysis, it is critical to understand how the surfactant organizes the reactants.
Caption: Mechanism of TPGS-750-M micellar partitioning for hydrophobic substrates.
Step-by-Step Experimental Protocols
These protocols are designed as self-validating systems. Adhering strictly to the order of addition ensures the micellar structures form correctly before the hydrophobic substrate is introduced.
Protocol A: Aqueous SNAr using TPGS-750-M
Objective: High-yield nucleophilic substitution of this compound with a secondary amine.
-
Surfactant Preparation: Dissolve TPGS-750-M (2% by weight) in HPLC-grade water. Stir vigorously for 15 minutes at room temperature until the solution becomes slightly cloudy/opalescent. Validation: The opalescence confirms successful micelle self-assembly.
-
Base Addition: Add 1.5 equivalents of K₃PO₄ to the aqueous surfactant solution. Stir until fully dissolved.
-
Substrate Introduction: Add this compound (1.0 equiv, typically 0.5 M concentration relative to the total volume) directly to the stirring mixture.
-
Nucleophile Addition: Add the amine nucleophile (1.2 equiv).
-
Reaction: Stir vigorously (800+ RPM) at room temperature for 2–4 hours. Validation: High stirring speeds are required to ensure maximum interaction between the bulk water and the micellar interfaces.
-
In-Flask Extraction: Add a minimal volume of EtOAc (approx. 2 mL per mmol of substrate). Stir gently for 5 minutes, let the phases separate, and extract the upper organic layer. Repeat twice.
Protocol B: Aqueous Suzuki-Miyaura Cross-Coupling
Objective: C-C bond formation utilizing the chloro-position of the pyrimidine ring.
-
Degassing (Critical Step): Prepare a 2 wt% TPGS-750-M aqueous solution. Sparge the solution with Argon for 15 minutes. Validation: Failure to degas will result in rapid oxidation of the Pd(0) catalyst, turning the solution black immediately upon catalyst addition.
-
Reagent Loading: Under an Argon atmosphere, add the aryl boronic acid (1.2 equiv) and K₃PO₄ (2.0 equiv).
-
Substrate Loading: Add this compound (1.0 equiv).
-
Catalyst Addition: Add a lipophilic palladium catalyst, such as Pd(Amphos)Cl₂ or a Pd/XPhos system (1-2 mol%). Validation: The lipophilic ligands ensure the Pd catalyst partitions into the micelle core alongside the pyrimidine.
-
Reaction: Stir vigorously at 40 °C for 6–12 hours. Monitor via LC-MS.
-
Workup: Perform an in-flask extraction with MTBE, filter the organic layer through a short pad of Celite to remove Pd black, and concentrate under reduced pressure.
References
-
Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. National Institutes of Health (NIH). Available at:[Link]
-
Is Micellar Catalysis Green Chemistry? MDPI - Molecules. Available at:[Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Institutes of Health (NIH). Available at:[Link]
Validation & Comparative
A Senior Application Scientist's Guide to Palladium Catalysts for Cross-Coupling with Chloropyrimidines
For researchers, scientists, and drug development professionals, the pyrimidine core is a privileged scaffold, central to a multitude of FDA-approved therapeutics. The functionalization of this heterocycle, particularly through the use of readily available and cost-effective chloropyrimidines, is a cornerstone of modern medicinal chemistry. However, the inherent low reactivity of the C-Cl bond presents a significant hurdle, demanding a sophisticated approach to catalyst selection. This guide provides an in-depth comparative analysis of palladium catalyst systems for the cross-coupling of chloropyrimidines, moving beyond a simple catalog of options to explain the mechanistic rationale behind catalyst choice and its practical implications in a research and development setting.
The Challenge of Activating the C-Cl Bond in Pyrimidines
The diminished reactivity of aryl chlorides compared to their bromide and iodide counterparts is a well-established principle in cross-coupling chemistry, stemming from the stronger C-Cl bond. This challenge is further modulated by the electronic nature of the pyrimidine ring itself. While the electron-deficient character of the pyrimidine ring can render the attached chlorine more susceptible to nucleophilic attack compared to chlorobenzene, it also introduces complexities such as potential catalyst inhibition by the nitrogen lone pairs and issues of regioselectivity in polysubstituted systems.[1][2]
The evolution of palladium catalysis has been largely driven by the need to overcome these challenges. Early-generation catalysts, while effective for more reactive coupling partners, often falter with chloropyrimidines, requiring high catalyst loadings, harsh reaction conditions, and extended reaction times. This has spurred the development of more sophisticated systems, namely those based on bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs), which have revolutionized the field.[3][4]
Comparative Analysis of Palladium Catalyst Systems
The success of a cross-coupling reaction with a chloropyrimidine substrate is critically dependent on the choice of the palladium catalyst system. This encompasses not only the palladium precursor but, more importantly, the ligand that modulates its electronic and steric properties. We will now compare the performance of three major classes of palladium catalysts in the context of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling for C-C bond formation in pharmaceutical synthesis due to its operational simplicity and the low toxicity of boronic acid reagents.
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, represents a first-generation, general-purpose catalyst. While effective for some activated chloropyridines and chloropyrimidines, it often requires higher catalyst loadings (typically 3-5 mol%) and elevated temperatures.[4][5] For less reactive or sterically hindered chloropyrimidines, its performance can be sluggish, leading to incomplete conversion and the need for prolonged reaction times.[6]
The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group marked a paradigm shift in cross-coupling chemistry. Ligands such as XPhos and SPhos, when paired with a palladium source, generate highly active monoligated Pd(0) species in situ. These species are exceptionally effective at the oxidative addition of the C-Cl bond, the often rate-limiting step of the catalytic cycle.[3] The use of Buchwald G3 or G4 precatalysts, which are air- and moisture-stable, further enhances their practicality in a laboratory setting. These systems typically offer superior yields, lower catalyst loadings (0.5-2 mol%), and milder reaction conditions compared to traditional catalysts.[5]
N-Heterocyclic carbenes (NHCs) have emerged as another powerful class of ligands for palladium-catalyzed cross-coupling. They form very stable bonds with the palladium center and are strong σ-donors, which facilitates the oxidative addition step. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as PEPPSI-IPr, are particularly noteworthy. These are air- and moisture-stable precatalysts that offer high reactivity for a broad range of substrates, including challenging heteroaryl chlorides.[5]
Table 1: Performance Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Chloro-heterocycles
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >90 | 1-2 |
| Note: Data is compiled from representative couplings of chloropyridines and chloropyrimidines and is intended for comparative purposes. Actual results will vary based on the specific substrates and conditions.[5][6] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The direct formation of C-N bonds via Buchwald-Hartwig amination is a transformative reaction in drug discovery. For chloropyrimidines, this reaction is particularly challenging due to the potential for competing SNAr (Nucleophilic Aromatic Substitution) reactions.
Pd(PPh₃)₄ is generally ineffective for the amination of unactivated aryl chlorides, including chloropyrimidines.[4] The oxidative addition is often too slow, and other decomposition pathways can dominate.
This is the area where Buchwald's catalyst systems truly excel. The bulky and electron-rich nature of ligands like XPhos, RuPhos, and BrettPhos is essential for promoting both the oxidative addition of the chloropyrimidine and the subsequent reductive elimination to form the C-N bond. These catalysts have demonstrated broad scope and high efficiency for the amination of a wide variety of chloropyrimidines with primary and secondary amines.[3]
While Buchwald ligands are the most common choice, NHC-ligated palladium complexes have also been successfully employed for Buchwald-Hartwig aminations. They can offer high stability and activity, sometimes under milder conditions.[7][8]
Table 2: Catalyst System Considerations for Buchwald-Hartwig Amination of Chloropyrimidines
| Catalyst System Feature | Buchwald Catalysts (e.g., XPhos, RuPhos) |
| Regioselectivity | Generally high, often favoring the C4 position in 2,4-dichloropyrimidines |
| Reaction Conditions | Milder, often at or below room temperature |
| Substrate Scope | Broad, tolerant of a wide range of amines and functional groups |
| Cost & Complexity | Ligands can be expensive, but lower catalyst loadings can offset the cost |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a powerful tool for the synthesis of conjugated systems.
The classic Sonogashira protocol utilizes a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, in conjunction with a copper(I) co-catalyst.[9] While effective, the copper co-catalyst can lead to undesirable alkyne homocoupling (Glaser coupling). This has led to the development of copper-free Sonogashira protocols, which are particularly important in pharmaceutical synthesis to avoid copper contamination. These copper-free methods often rely on more advanced palladium catalyst systems.[9]
Modern catalyst systems, including those with bulky phosphine ligands or NHC ligands, can facilitate efficient copper-free Sonogashira couplings of chloropyrimidines. These catalysts promote the direct reaction between the palladium-alkynyl intermediate and the chloropyrimidine, bypassing the need for a copper acetylide intermediate.
Table 3: Comparison of Catalyst Systems for Sonogashira Coupling of Chloro-heterocycles
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | 80-100 | Good |
| PdCl₂(PPh₃)₂ | CuI | Et₃N/THF | 60-80 | Good to Excellent | |
| Pd(OAc)₂ / SPhos | None | K₃PO₄ | Toluene | 100 | High |
| PEPPSI™-IPr | None | K₂CO₃ | t-BuOH | 80 | High |
| Note: This table provides a general comparison. Optimal conditions are substrate-dependent.[9][10] |
Regioselectivity in Polychlorinated Pyrimidines: A Catalyst-Controlled Phenomenon
For substrates such as 2,4-dichloropyrimidine, regioselectivity is a critical consideration. Historically, cross-coupling reactions on the unsubstituted 2,4-dichloropyrimidine ring overwhelmingly favor substitution at the C4 position.[11][12] This is due to the greater electrophilicity of the C4 position.
However, recent studies have demonstrated that this inherent selectivity can be overturned through judicious catalyst design. Specifically, palladium precatalysts supported by bulky N-heterocyclic carbene ligands have been shown to uniquely effect C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols.[11][12] This remarkable reversal of selectivity is highly sensitive to the structure of the Pd(II) precatalyst and opens up new avenues for the synthesis of previously inaccessible pyrimidine derivatives.[12]
Mechanistic Insights: Understanding Catalyst Performance
The superior performance of modern catalyst systems can be understood by examining the catalytic cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
The key to activating chloropyrimidines lies in the oxidative addition step. Bulky, electron-donating ligands (L) on the palladium center increase its electron density, making it more nucleophilic and thus more reactive towards the C-Cl bond. Furthermore, the steric bulk of these ligands promotes the formation of a monoligated Pd(0) species, which is the most active form of the catalyst for oxidative addition.[2][13]
Experimental Protocols
The following is a representative, detailed protocol for a Suzuki-Miyaura coupling of a chloropyrimidine using a modern Buchwald-type precatalyst.
Experimental Workflow: Suzuki-Miyaura Coupling of 2-Chloropyrimidine with Phenylboronic Acid
Caption: Step-by-step experimental workflow for a typical Suzuki-Miyaura coupling.
Detailed Protocol:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloropyrimidine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the XPhos Pd G3 precatalyst (0.01-0.02 mmol, 1-2 mol%).
-
Solvent Addition: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. Add degassed toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-phenylpyrimidine.
Practical Considerations for the Pharmaceutical Industry
Beyond catalytic activity, several practical factors influence the choice of a catalyst system in a drug development setting:
-
Cost and Availability: While the ligands for modern catalyst systems can be expensive, their high efficiency allows for significantly lower catalyst loadings, which can offset the initial cost, especially at scale.[14][15]
-
Air and Moisture Stability: The use of air- and moisture-stable precatalysts (e.g., Buchwald G3/G4, PEPPSI) simplifies reaction setup and improves reproducibility, which is crucial in a process chemistry environment.[4][5]
-
Palladium Removal: Residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated. The choice of catalyst and the subsequent workup and purification procedures must be designed to ensure efficient removal of palladium to acceptable levels.[16][17] The use of heterogeneous or supported catalysts can simplify this process.[18][19][20]
Conclusion
The cross-coupling of chloropyrimidines has evolved from a challenging synthetic problem to a highly versatile and reliable transformation, thanks to significant advances in palladium catalyst technology. While traditional catalysts like Pd(PPh₃)₄ may find utility in specific, less demanding applications, the superior performance, broader scope, and milder reaction conditions offered by modern systems based on bulky phosphine ligands and N-heterocyclic carbenes make them the catalysts of choice for the majority of applications in pharmaceutical research and development. A thorough understanding of the mechanistic principles governing these catalysts, coupled with careful consideration of practical factors, will empower scientists to select the optimal catalyst system to accelerate the discovery and development of new pyrimidine-based medicines.
References
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines - Benchchem. (URL: )
- A Comparative Guide to Catalytic Systems for 5-Bromo-2-chloropyrimidine Couplings - Benchchem. (URL: )
- A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid - Benchchem. (URL: )
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (URL: )
- A Comparative Analysis of the Reactivity of 5- Bromo-2-chloropyrimidine and 2,5- dibromopyrimidine in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. (URL: )
-
C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. (URL: [Link])
-
Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF - ResearchGate. (URL: [Link])
-
'Green' Catalysis Technique Aims to Boost Pharmaceutical Manufacturing Efficiency. (URL: [Link])
-
Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (URL: [Link])
-
Palladium Catalysts for C-H Reactions - TechTransfer and Ventures. (URL: [Link])
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (URL: [Link])
- A Comparative Guide to Palladium Catalysts for Sonogashira Coupling with 4-Pentyn-1-ol - Benchchem. (URL: )
-
Synthesis and Catalytic Activity of Palladium Mediated Metallodendrimer for the Sonogashira and Heck Coupling Reactions - Scientific & Academic Publishing. (URL: [Link])
-
Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions - Organic Chemistry Portal. (URL: [Link])
-
Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions - The University of Texas at Austin. (URL: [Link])
-
Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions - ChemRxiv. (URL: [Link])
-
Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends - OUCI. (URL: [Link])
-
ChemInform Abstract: Palladium Catalysis in the Production of Pharmaceuticals | Request PDF - ResearchGate. (URL: [Link])
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. (URL: [Link])
- A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling - Benchchem. (URL: )
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC. (URL: [Link])
-
(PDF) Pd-catalyzed cross-coupling reactions exhibiting catalyst turnover numbers (TONs) exceeding one million - ResearchGate. (URL: [Link])
- Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines - Benchchem. (URL: )
-
Colloidal Palladium Nanoparticles versus Commercial Palladium Catalysts for Suzuki Cross Coupling Reactions – The Influence of Surface Functional - TechConnect Briefs. (URL: [Link])
-
Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp 3 )–H Functionalization - MDPI. (URL: [Link])
-
A Review of Design Strategies and Catalytic Applications of Polymer‐Bound Palladium Systems for C C Bond Formation via Heck and Suzuki Reactions | Request PDF - ResearchGate. (URL: [Link])
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (URL: [Link])
- A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions - Benchchem. (URL: )
-
Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. (URL: [Link])
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- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 11. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
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- 13. Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions [organic-chemistry.org]
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- 20. researchgate.net [researchgate.net]
Validating the Synthesis of Trifluoromethylated Pyrimidine Analogs: A Comparative Guide
Executive Summary
The incorporation of a trifluoromethyl (
Mechanistic Pathways & Causal Analysis
Selecting the correct trifluoromethylation strategy requires understanding the electronic demands of your specific pyrimidine substrate.
Strategy A: Photoredox-Catalyzed Radical Trifluoromethylation
Reagent: Langlois' Reagent (
Strategy B: Nucleophilic Cross-Coupling
Reagent: Ruppert-Prakash Reagent (
Strategy C: Electrophilic Trifluoromethylation
Reagent: Togni's Reagent (Hypervalent Iodine)
Mechanism & Causality: Hypervalent iodine reagents act as formal
Quantitative Performance Comparison
Table 1: Comparative Analysis of Trifluoromethylation Strategies for Pyrimidines
| Parameter | Photoredox Radical Addition | Nucleophilic Cross-Coupling | Electrophilic Transfer |
| Primary Reagent | Langlois Reagent ( | Ruppert-Prakash ( | Togni's Reagent |
| Reactive Species | |||
| Regioselectivity | Innate (Prefers electron-rich sites) | Absolute (Dictated by Halogen) | Absolute (Dictated by Nucleophile) |
| Substrate Scope | Unfunctionalized | Halogenated Pyrimidines | Enolates, Amines, Thiols |
| Typical Yields | 40% – 75% | 60% – 90% | 50% – 85% |
| Reaction Conditions | Mild (Blue LED, RT) | Harsh/Moderate (Heat, Metals) | Mild to Moderate (RT to 60°C) |
| Cost & Scalability | Low cost, highly scalable | Moderate cost, scalable | High cost, limited scalability |
Visualizations & Workflows
Photoredox catalytic cycle for the generation of •CF3 and subsequent pyrimidine functionalization.
Decision matrix for selecting the optimal trifluoromethylation strategy based on pyrimidine type.
Validated Experimental Protocols
Protocol 1: Photoredox C-H Trifluoromethylation (Langlois Reagent)
Best for: Late-stage functionalization of electron-rich/activated pyrimidines.
-
Reaction Setup: In an oven-dried Schlenk tube, add the pyrimidine substrate (1.0 equiv),
(3.0 equiv), (2.0 equiv), and (1 mol%). -
Solvent Addition: Add a degassed mixture of DMSO/H₂O (4:1, 0.1 M). Causality: DMSO ensures the solubility of the Langlois reagent, while water aids in the solubility of the persulfate oxidant.
-
Degassing: Perform three freeze-pump-thaw cycles. Causality: Molecular oxygen is an excellent triplet quencher and a radical scavenger. Failing to remove
will intercept the radical and stall the catalytic cycle. -
Irradiation: Backfill with Argon and irradiate with a 450 nm Blue LED at room temperature for 16 hours.
-
Self-Validation Check: Before aqueous workup, take a 50
aliquot, filter through a short silica plug with ethyl acetate, and analyze via NMR. Validation metric: The appearance of a distinct singlet between -60 ppm and -65 ppm confirms successful incorporation. Proceed to standard extraction and column chromatography only if this signal is present.
Protocol 2: Cu-Mediated Nucleophilic Trifluoromethylation (Ruppert-Prakash)
Best for: Absolute regiocontrol using halogenated pyrimidine building blocks.
-
Reaction Setup: In a glovebox, charge a sealed tube with the halopyrimidine (e.g., 5-bromopyrimidine, 1.0 equiv),
(1.2 equiv), and anhydrous (2.0 equiv). -
Reagent Addition: Add anhydrous DMF (0.2 M), followed by
(2.0 equiv). Causality: Anhydrous conditions are critical. The generated equivalent is highly basic and will rapidly abstract a proton from trace water to form fluoroform ( ), irreversibly destroying the reagent. -
Heating: Seal the tube, remove it from the glovebox, and stir at 80°C for 12 hours. Causality: Elevated temperatures are required to overcome the activation energy barrier for the oxidative addition of the electron-deficient pyrimidine
bond to the species. -
Self-Validation Check: Monitor the reaction via GC-MS. Validation metric: The disappearance of the isotopic doublet characteristic of the brominated starting material, replaced by a single peak exhibiting a mass shift of
, validates complete conversion.
References
-
[5] &[6] A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters (2023). URL: [Link]
-
[2] Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature (2011). URL: [Link]
-
[1] Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules / MDPI (2020). URL: [Link]
-
[7] & CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry (2017). URL: [Link]
-
[9] &[8] Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews / ACS Publications (2014). URL: [Link]
-
[3] &[4] Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. Nature Communications (2024). URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
Benchmarking the efficiency of different cross-coupling methods for pyrimidine functionalization
Benchmarking the Efficiency of Cross-Coupling Methods for Pyrimidine Functionalization A Technical Comparison Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Pyrimidine Challenge in Medicinal Chemistry
The pyrimidine scaffold is a ubiquitous pharmacophore in modern drug discovery, serving as the core for numerous kinase inhibitors, nucleoside analogs, and CNS-active agents. However, functionalizing the pyrimidine ring presents unique catalytic challenges. The highly electron-deficient nature of the diazine system makes it an excellent candidate for nucleophilic aromatic substitution (SNAr), but SNAr often requires harsh conditions and yields poor regioselectivity when multiple leaving groups are present[1].
As a Senior Application Scientist, I frequently observe discovery teams defaulting to standard Suzuki conditions without considering the mechanistic nuances of the pyrimidine core. The inherent reactivity of pyrimidine halides follows a strict gradient: C4(6) > C2 ≫ C5 [1]. Understanding this electronic distribution is critical. This guide benchmarks the efficiency of traditional and next-generation cross-coupling methodologies, providing the mechanistic causality and validated protocols necessary to optimize late-stage pyrimidine functionalization.
Strategic Decision Workflow
To streamline catalyst and method selection, use the following decision matrix based on the target bond and the hybridization of the coupling partner.
Decision matrix for selecting pyrimidine cross-coupling methodologies based on target bonds.
Quantitative Benchmarking Data
The following table summarizes the performance metrics of the primary cross-coupling methodologies when applied to pyrimidine scaffolds.
| Coupling Method | Target Bond | Typical Catalyst System | Yield Range | Regioselectivity (C4 vs C2) | Key Operational Advantage |
| Suzuki-Miyaura | C(sp2)-C(sp2) | Pd(PPh3)4 / Na2CO3 | 75–98% | High (C4 > C2) | Broad functional group tolerance; environmentally benign byproducts[2]. |
| Negishi | C(sp2)-C(sp3) | Ni(acac)2 / DPE-Phos | 65–94% | Moderate | Room temperature execution; prevents β-hydride elimination in alkyl chains[3]. |
| Buchwald-Hartwig | C(sp2)-N | Pd2(dba)3 / Xantphos | 50–85% | Exceptional (C4 >> C2) | Overcomes SNAr limitations for unactivated or sterically hindered amines[1]. |
| Photoredox | C(sp2)-C(sp3) | Benzophenone (UV) | 40–89% | C2/C4/C6 (Steric-driven) | Direct C-H functionalization; eliminates the need for pre-metalated reagents[4]. |
C-C Bond Formation: Suzuki-Miyaura vs. Negishi
The Suzuki-Miyaura Baseline (sp2-sp2)
For aryl-aryl couplings, the Suzuki-Miyaura reaction remains the gold standard. The oxidative addition of Pd(0) into the pyrimidine C-Cl or C-Br bond is highly efficient, particularly at the C4 position due to the para-like relationship with N1 and ortho-like relationship with N3, which maximizes electron deficiency[1]. Furthermore, orthogonal functionalization is possible; for instance, Liebeskind-Srogl cross-coupling of thiomethyl groups can be selectively toggled on or off in the presence of halides by using specific Cu(I) carboxylate cofactors[5].
The Negishi Advantage for Alkyl Chains (sp2-sp3)
While Suzuki is excellent for sp2-sp2 couplings, attempting to couple sp3 alkyl chains often results in protodeboronation or β-hydride elimination. Causality: Organozinc reagents undergo transmetalation significantly faster than boronic acids. By utilizing a Nickel-catalyzed Negishi protocol (e.g., Ni(acac)2 with DPE-Phos), the transmetalation outpaces the competing β-hydride elimination pathway. This allows the cross-coupling of highly functionalized alkylzinc reagents with pyrimidines at room temperature, preserving sensitive moieties like esters and nitriles[3].
Protocol 1: Room-Temperature Negishi sp3-Alkylation Self-Validating Checkpoint: The persistence of a deep red/brown color indicates active Ni(0) species. If the solution turns green/blue, the catalyst has oxidized, and the system must be re-degassed.
-
Preparation: In a glovebox, charge a vial with the halogenated pyrimidine (1.0 equiv), Ni(acac)2 (2.5 mol %), and DPE-Phos (5.0 mol %).
-
Solvent Addition: Add anhydrous THF (0.3 M) and stir for 5 minutes to allow the pre-catalyst complex to form.
-
Transmetalation: Dropwise add the functionalized alkylzinc bromide (1.5 equiv) at 25 °C.
-
Reaction: Stir at room temperature for 3–12 hours. Monitor via GC-MS. The high nucleophilicity of the zinc species drives the reaction to completion without thermal forcing[3].
-
Quench: Quench with saturated aqueous NH4Cl and extract with EtOAc.
C-N Bond Formation: Regioselective Buchwald-Hartwig Amination
While SNAr is the traditional route for installing amines on pyrimidines, it often yields mixtures of C2 and C4 isomers when using 2,4-dichloropyrimidines. The Buchwald-Hartwig amination offers a highly regioselective alternative.
Causality: The C4 position is inherently more susceptible to oxidative addition. By pairing Pd2(dba)3 with a wide-bite-angle ligand like Xantphos, the rate of reductive elimination is drastically accelerated. This rapid elimination "locks in" the C4-aminated product before the palladium complex can isomerize or undergo secondary oxidative addition at the C2 position, resulting in exceptional C4 selectivity[1].
Protocol 2: Highly Regioselective C4-Amination Self-Validating Checkpoint: Monitor the reaction at 30 minutes via LC-MS. The appearance of the C2-isomer indicates that the reaction temperature is too high, causing thermodynamic equilibration.
-
Setup: Charge a Schlenk flask with 2,4-dichloropyrimidine (1.0 equiv), the target amine (1.2 equiv), Pd2(dba)3 (2 mol %), Xantphos (4 mol %), and NaOtBu (1.4 equiv).
-
Degassing: Evacuate and backfill with ultra-pure N2 three times.
-
Solvent: Add anhydrous, degassed Toluene (0.2 M).
-
Heating: Heat to 80 °C for 4–6 hours. The steric bulk of Xantphos forces the intermediate into a geometry that heavily favors rapid C-N bond formation at the C4 position[1].
-
Workup: Filter through a pad of Celite, concentrate, and purify via flash chromatography.
Next-Generation: Photoredox-Mediated Radical Cross-Coupling
Late-stage functionalization (LSF) requires methodologies that bypass the need for pre-installed halogens or metalated reagents. Photoredox catalysis has revolutionized this space by enabling direct C(sp3)-H functionalization.
Causality: Instead of relying on a catalytic cycle of oxidative addition and reductive elimination, this method utilizes a Minisci-type radical pathway. Photoexcited benzophenone acts as a hydrogen atom transfer (HAT) mediator, abstracting a hydrogen from a nonacidic C(sp3)-H bond (e.g., an ether or amine). The resulting nucleophilic carbon-centered radical rapidly and selectively adds to the electron-deficient pyrimidine ring. This allows for the direct coupling of feedstock chemicals to pyrimidines under neutral conditions at ambient temperature[4].
Protocol 3: Benzophenone-Mediated Photoinduced Coupling Self-Validating Checkpoint: The reaction relies strictly on photon flux. If conversion stalls, verify the emission spectrum of the light source overlaps with the absorption band of benzophenone (~365 nm).
-
Reagent Mixing: Combine the sulfonylpyrimidine (1.0 equiv) and benzophenone (0.5 equiv) in a quartz or borosilicate glass vial.
-
Substrate Addition: Add the saturated heterocycle (e.g., THF or an unactivated amine) which serves as both the reactant and the solvent (or use a co-solvent if solid).
-
Degassing: Sparge the solution with Argon for 15 minutes to remove oxygen, which acts as a radical scavenger and triplet quencher.
-
Irradiation: Irradiate the mixture using a 365 nm UV-LED array at ambient temperature for 16–24 hours[4].
-
Isolation: Remove the excess solvent in vacuo and purify the resulting alkylated pyrimidine via silica gel chromatography.
References
- Synthesis of Alkylated Pyrimidines via Photoinduced Coupling Using Benzophenone as a Mediator | The Journal of Organic Chemistry - ACS Public
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters.
- Room Temperature Cross-Coupling of Highly Functionalized Organozinc Reagents with Thiomethylated N-Heterocycles by Nickel Catalysis | The Journal of Organic Chemistry - ACS Public
- Switchable Catalysis: Modular Synthesis of Functionalized Pyrimidinones via Selective Sulfide and Halide Cross-Coupling Chemistry | Organic Letters - ACS Public
- Suzuki-Miyaura and Negishi approaches to a series of forensically relevant pyridines and pyrimidines | Request PDF - ResearchG
Sources
A Head-to-Head Comparison of Trifluoromethyl vs. Methyl Substituted Pyrimidines in SNAr Reactions: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in biologically active molecules necessitates a deep understanding of its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions—a key tool for functionalization. The strategic placement of substituents on the pyrimidine ring can dramatically influence reaction outcomes. This guide provides an in-depth, head-to-head comparison of two common substituents: the electron-withdrawing trifluoromethyl (-CF₃) group and the electron-donating methyl (-CH₃) group, in the context of SNAr reactivity.
The Decisive Role of Electronic Effects in SNAr Reactions
The SNAr mechanism is a two-step process initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of a leaving group. The rate-determining step is typically the formation of the Meisenheimer complex. Consequently, substituents that can stabilize this negatively charged intermediate will accelerate the reaction.
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) significantly depletes the electron density of the pyrimidine ring, making it more electrophilic and highly susceptible to nucleophilic attack. Furthermore, the CF₃ group can effectively stabilize the negative charge of the Meisenheimer complex through resonance and inductive effects, thereby lowering the activation energy of the reaction.
Conversely, the methyl group is a weak electron-donating group through hyperconjugation and a weak inductive effect (+I). This leads to a slight increase in the electron density of the pyrimidine ring, making it less electrophilic compared to an unsubstituted pyrimidine. As a result, the methyl group offers less stabilization to the Meisenheimer complex, leading to a higher activation energy and a slower reaction rate compared to its trifluoromethyl counterpart.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label="Figure 1: Influence of Substituents on the SNAr Mechanism"; fontsize=12; fontcolor="#5F6368"; }
Comparative Reactivity: Experimental Insights
While direct, side-by-side kinetic studies comparing trifluoromethyl- and methyl-substituted pyrimidines under identical conditions are not extensively documented in a single source, a clear trend emerges from the available literature. Pyrimidines and other heteroaromatics bearing a trifluoromethyl group are consistently shown to be highly reactive in SNAr reactions. For instance, pyridines containing a trifluoromethyl group exhibit reactivities similar to the more electron-deficient pyrimidines, underscoring the potent activating effect of the CF₃ group[1].
The following table summarizes representative SNAr reactions for both trifluoromethyl- and methyl-substituted chloropyrimidines, illustrating the general reaction conditions and outcomes. It is important to note that direct comparison of yields is challenging due to variations in nucleophiles, solvents, and reaction times. However, the generally milder conditions required for the trifluoromethyl-substituted pyrimidines are indicative of their enhanced reactivity.
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
| 2,4-Dichloro-6-(trifluoromethyl)pyrimidine | Benzylamine | K₂CO₃, MeCN, rt, 18h | N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine | 60% | [2] |
| 2-Chloro-4-methylpyrimidine | Piperidine | EtOH, reflux, 4h | 2-(Piperidin-1-yl)-4-methylpyrimidine | Not specified | [3] |
| 2-Chloro-5-nitropyridine | Various amines | KF, H₂O, 80-100°C, 17h | Aminated pyridines | Good | [1] |
Experimental Protocols
General Procedure for SNAr with a Trifluoromethyl-Substituted Pyrimidine
This protocol is adapted from the synthesis of N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine[2].
-
To a solution of 2,4-dichloro-6-(trifluoromethyl)pyrimidine (1.0 eq) in acetonitrile (MeCN), add the amine nucleophile (1.1-1.5 eq) and potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for SNAr with a Methyl-Substituted Pyrimidine
This protocol is a generalized procedure based on the reactivity of 2-chloro-4-methylpyrimidines[4].
-
Dissolve 2-chloro-4-methylpyrimidine (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or dimethylformamide (DMF).
-
Add the amine nucleophile (1.0-1.2 eq) and a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Heat the reaction mixture to reflux (typically 80-120°C) and stir for several hours (4-24h).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices
The choice of reaction conditions is a direct consequence of the electronic properties of the substituents. For trifluoromethyl-substituted pyrimidines, the highly activated ring often allows for reactions to proceed at room temperature, minimizing the potential for side reactions and degradation of sensitive functional groups. In contrast, the less reactive nature of methyl-substituted pyrimidines typically necessitates heating to achieve a reasonable reaction rate. The choice of base and solvent is also critical; a non-nucleophilic base is used to neutralize the acid generated during the reaction, and the solvent is chosen to ensure solubility of the reactants and to facilitate the reaction, with polar aprotic solvents often being favored for SNAr reactions.
Conclusion
The substitution of a methyl group with a trifluoromethyl group on a pyrimidine ring has a profound impact on its reactivity in SNAr reactions. The strong electron-withdrawing nature of the trifluoromethyl group significantly activates the pyrimidine ring towards nucleophilic attack, leading to faster reaction rates and often allowing for milder reaction conditions compared to its methyl-substituted counterpart. This understanding is crucial for medicinal chemists in the design and synthesis of novel pyrimidine-based therapeutics, enabling more efficient and selective functionalization of this important heterocyclic scaffold.
References
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- (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
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Safety Operating Guide
A Guide for Laboratory Professionals: Proper Disposal of 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine. As a highly functionalized heterocyclic compound, its proper management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established safety protocols and regulatory standards, designed to provide researchers, scientists, and drug development professionals with the necessary information to operate with confidence and integrity.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is a halogenated organic compound. Its chemical structure, featuring a chlorinated pyrimidine ring with two trifluoromethyl groups, dictates its hazard profile. While specific toxicological data for this exact compound is not exhaustively published, data from structurally similar chemicals provides a strong basis for a conservative risk assessment. The primary hazards are associated with its potential toxicity, irritant properties, and the hazardous byproducts of its decomposition.[1][2][3]
Upon combustion, this compound is likely to produce highly toxic and corrosive gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), carbon oxides (CO, CO2), and nitrogen oxides (NOx).[4][5][6]
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust defense against chemical exposure begins with appropriate PPE. Given the compound's irritant nature and potential toxicity, a comprehensive approach is non-negotiable.
Table 2: Mandatory PPE for Handling
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Safety goggles with side-shields or a full-face shield.[1][2] | Protects against splashes and airborne particles causing severe eye irritation. |
| Hand | Chemical-resistant, impervious gloves (e.g., Nitrile rubber).[1] | Prevents skin contact, which can cause irritation and potential systemic absorption. |
| Body | A complete lab coat or chemical-resistant suit.[1][2] | Protects skin from accidental spills and contamination. |
| Respiratory | A NIOSH/MSHA-approved respirator.[1][4][6] | Essential when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation. |
Operational Imperative: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][7] Ensure that safety showers and eyewash stations are readily accessible.[2][4][6]
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Experimental Protocol for Small-Scale Spill Cleanup:
-
Isolate & Alert: Immediately alert personnel in the vicinity and evacuate non-essential staff. Isolate the spill area.
-
Ventilate: Ensure the area is well-ventilated, working within a fume hood if possible.[8]
-
Contain: Prevent the material from reaching drains or waterways.[1][7]
-
Neutralize/Absorb:
-
Collect:
-
Decontaminate:
Core Disposal Workflow: A Step-by-Step Guide
The disposal of this compound is governed by strict regulations due to its classification as a halogenated organic compound. It must be managed as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10][11][12]
Step 1: Waste Characterization
This compound is a halogenated organic waste. Under RCRA, many halogenated solvents and compounds are specifically listed or are characterized as hazardous due to their toxicity and environmental persistence.[13][14] Therefore, it must not be disposed of in standard trash or down the drain.
Step 2: Segregation and Containerization
-
Waste Stream: Collect all waste materials containing this compound—including unreacted material, contaminated solvents, spill cleanup debris, and empty containers—in a designated hazardous waste container.
-
Container: The container must be chemically compatible, in good condition, and have a secure, tight-fitting lid.
-
Segregation: Do not mix this waste with incompatible materials. Keep halogenated waste streams separate from non-halogenated streams to facilitate proper disposal and minimize costs.
Step 3: Labeling
Properly label the waste container immediately upon starting accumulation. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
The specific hazards (e.g., "Toxic," "Irritant")[14]
-
The date when waste was first added (Accumulation Start Date)
Step 4: On-Site Accumulation
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area, in accordance with your institution's policies and RCRA generator status (e.g., LQG, SQG).[10][15]
Step 5: Professional Disposal
The only acceptable disposal method is through a licensed and insured professional waste disposal company.[1][4][5][6] These companies are equipped to transport and dispose of hazardous materials in compliance with all federal, state, and local regulations. The standard and most effective disposal technology for this type of compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[8]
Disposal Workflow Diagram
Caption: Logical workflow for the compliant disposal of this compound.
Regulatory and Institutional Compliance
The U.S. Environmental Protection Agency (EPA) provides the federal framework for hazardous waste management under RCRA, which establishes a "cradle-to-grave" system of accountability.[12] However, state and local regulations may be more stringent.
Crucially, you must consult with and adhere to the specific guidelines established by your institution's Environmental Health and Safety (EHS) department.[14][16][17] They are your primary resource for waste container provisioning, labeling requirements, pickup schedules, and ensuring compliance with all applicable laws.
References
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- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
- 4-CHLORO-2-METHYL-6-TRIFLUOROMETHYLPYRIMIDINE | 5993-98-6. (n.d.). ChemicalBook.
- 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749. (n.d.). PubChem.
- Safety Data Sheet - CymitQuimica. (2024). CymitQuimica.
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- 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine. (n.d.). Sigma-Aldrich.
- 4-Chloro-2,6-bis(trifluoromethyl)pyridine | 81269-96-7. (n.d.). Manchester Organics.
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- Chapter 7, Hazardous and Recycled Waste. (n.d.). DLA.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
